molecular formula C22H19BrN4O3 B2832472 [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-98-3

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2832472
CAS No.: 946295-98-3
M. Wt: 467.323
InChI Key: FYMADWVSYNLRTM-UHFFFAOYSA-N
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Description

The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring multiple functional groups, including oxazole, triazole, and ester moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with the oxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for antimicrobial, antifungal, or anticancer properties due to the presence of the oxazole and triazole rings, which are known pharmacophores.

Medicine

Potential applications in drug development include exploring its efficacy as an anti-inflammatory or antiviral agent. The compound’s ability to interact with biological targets can be studied through in vitro and in vivo assays.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. The oxazole and triazole rings can bind to enzymes or receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
  • [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Compared to similar compounds, [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-13-4-6-16(7-5-13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)18-10-8-17(23)9-11-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMADWVSYNLRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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